

Comprehensive Technical Analysis of Methyl Oleate as an Amphiphilic Molecule

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Compound Focus: Methyl Oleate

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Introduction to Methyl Oleate and Amphiphilic Behavior

Methyl oleate (9-octadecenoic acid methyl ester) is a **fatty acid methyl ester** with a cis monounsaturated structure that exhibits typical **amphiphilic molecular behavior**. At room temperature, it appears as a clear, transparent oily liquid with characteristic physicochemical properties that make it valuable for both industrial and pharmaceutical applications. As an amphiphile, **methyl oleate** contains both a long hydrophobic hydrocarbon chain and a polar ester headgroup, enabling it to interact with both aqueous and organic phases. This fundamental structure drives its capacity for **interfacial activity**, **self-assembly**, and **supramolecular interactions** that can be exploited in various advanced applications, particularly in drug delivery systems and pharmaceutical formulations [1].

The amphiphilic nature of **methyl oleate** stems from its molecular architecture: a 17-carbon aliphatic chain with a cis-double bond at the 9th position, terminated by a hydrophilic methyl ester group. This structure results in an **immiscible relationship with aqueous systems** ($\log P \approx 7.3$) while maintaining **complete miscibility with alcohols, ethers, and hydrocarbon solvents**. Although relatively stable thermodynamically, **methyl oleate** is prone to oxidative degradation during long-term storage, with the peroxide value increasing linearly over time, particularly under light exposure or metal ion catalysis where the double bond region undergoes free radical chain reactions producing hydroperoxide derivatives [1].

Quantitative Physicochemical Properties

The physicochemical properties of **methyl oleate** are critical for understanding its behavior in various applications and are summarized in the table below.

Table 1: Fundamental Physicochemical Properties of **Methyl Oleate**

Property	Value	Conditions	Significance
Density	0.8739 g/cm ³	20°C	Determines buoyancy, mixing, and flow characteristics
Melting Point	-19.9°C	-	Confirms liquid state at room temperature
Boiling Point	351.4°C (with decomposition)	Atmospheric pressure	Guides purification and processing parameters
Vacuum Distillation Range	168-218.5°C	10 mmHg	Enables low-temperature processing to avoid thermal stress
Refractive Index	1.452-1.454	-	Useful for purity assessment and identification
Partition Coefficient (logP)	~7.3	-	Quantifies extreme hydrophobicity and membrane permeability

Table 2: Experimentally Determined Parameters from Thermal Studies

Parameter	Value	Conditions	Method
Pyrolysis Activation Energy	190.02 kJ/mol	High temperature (2500-3500 K)	ReaxFF-MD Simulation [2]
Combustion Activation Energy	144.89 kJ/mol	High temperature with O ₂	ReaxFF-MD Simulation [2]

Parameter	Value	Conditions	Method
Initial Decomposition Temperature	~1600 K	Heating rate 20 K/ps	ReaxFF-MD Simulation [2]
Main Pyrolysis Products	Ethylene, CO, H ₂ O	High temperature	ReaxFF-MD Analysis [2]
Main Combustion Products	CO ₂ , H ₂ O	High temperature with O ₂	ReaxFF-MD Analysis [2]

Self-Assembly and Supramolecular Chemistry

The amphiphilic character of **methyl oleate** drives its capacity for **supramolecular self-assembly** through various mechanisms. When combined with cyclodextrins (CDs) and other host molecules, **methyl oleate** can form sophisticated **supramolecular aggregates** with enhanced functional properties. These assemblies form through **non-covalent interactions** including van der Waals forces, hydrophobic interactions, and hydrogen bonding [3].

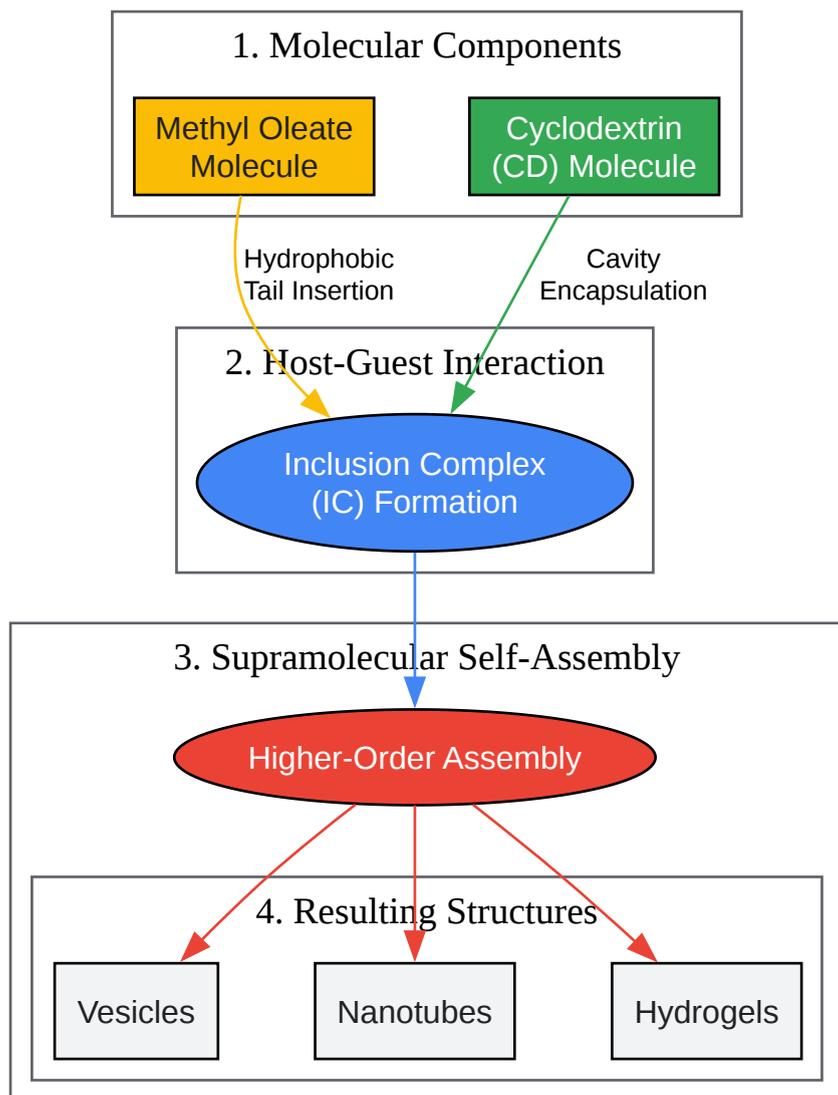
Host-Guest Complexation with Cyclodextrins

The formation of **inclusion complexes** (ICs) between **methyl oleate** and cyclodextrins represents a particularly valuable mechanism for pharmaceutical applications. In these complexes, the hydrophobic tail of **methyl oleate** is encapsulated within the **hydrophobic cavities** of cyclodextrins, while the polar head groups remain associated with the hydrophilic exterior. These primary ICs can further act as building blocks to assemble into more complex higher-order supramolecular structures, responding to changes in concentration, temperature, and other environmental parameters [3].

The self-assembly process depends critically on several factors:

- **Cavity size and modification** of the host cyclodextrin
- **Chain length and head group** characteristics of the amphiphile
- **Environmental conditions** including solvent composition and temperature

Depending on these variables, the resulting CDs-based supramolecular aggregates can manifest as **vesicles**, **nanotubes**, **hydrogels**, or **liquid crystals** with tailored properties for specific applications [3].



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*The self-assembly pathway of **methyl oleate** with cyclodextrins progresses from molecular components to functional supramolecular structures.*

Experimental Protocols and Methodologies

Enzymatic Synthesis and Optimization

The synthesis of **methyl oleate** via enzymatic esterification provides a sustainable approach with mild reaction conditions. The following protocol has been optimized for high conversion yields [1]:

Materials:

- Oleic acid (substrate)
- Methanol (substrate)
- Lipase enzyme (e.g., *Candida rugosa* lipase)
- Molecular sieves (3 Å, activated at 250°C for 16 hours)

Procedure:

- Set up the reaction on a 50 mL scale in baffled Erlenmeyer flasks under **solvent-free conditions**
- Use a **methanol to oleic acid molar ratio of 1.5:1**
- Add lipase at **0.75 wt%** of the total reaction mass
- Incubate in a shaking incubator at **55°C**, 170 rpm, for **24-48 hours**
- Monitor reaction progress by titration of residual free fatty acids

Key Optimization Findings:

- Equimolar methanol:oleic acid (1:1) yields only 74% conversion
- Methanol in 50% molar excess (1.5:1) increases conversion to 99%
- Higher enzyme loading increases initial reaction rate but doesn't affect equilibrium conversion
- Water removal using molecular sieves slightly improves equilibrium conversion

Characterization of Supramolecular Assemblies

The analysis of **methyl oleate**-cyclodextrin supramolecular assemblies requires multiple complementary techniques to fully characterize the structures [3]:

Phase Solubility Studies:

- Determine stability constants and stoichiometric ratios
- Measure solubility enhancements of **methyl oleate** in aqueous solutions

Spectroscopic Methods:

- **Nuclear Magnetic Resonance (NMR):** Detect inclusion complex formation through chemical shift changes
- **Fluorescence Spectroscopy:** Monitor environmental polarity changes during encapsulation
- **Fourier Transform Infrared Spectroscopy (FTIR):** Identify functional group interactions

Thermal Analysis:

- **Differential Scanning Calorimetry (DSC):** Characterize thermal behavior and confirm complex formation
- **Isothermal Titration Calorimetry (ITC):** Quantify binding constants and thermodynamic parameters

Structural and Morphological Analysis:

- **Transmission Electron Microscopy (TEM):** Visualize vesicle formation and morphology
- **Dynamic Light Scattering (DLS):** Determine particle size distribution and stability
- **X-ray Diffractometry (XRD):** Analyze structural changes from crystalline to amorphous states

Pharmaceutical and Biomedical Applications

The amphiphilic properties of **methyl oleate** enable diverse applications in pharmaceutical formulations and drug delivery systems, primarily through its role in enhancing solubility, stability, and bioavailability of poorly soluble active compounds.

Drug Delivery Systems

Methyl oleate serves as a key component in advanced drug delivery platforms:

Vesicular Systems: **Methyl oleate** can be incorporated into **unilamellar and multilamellar vesicles** that mimic biological membranes. These structures enable encapsulation of both hydrophilic and hydrophobic drugs, providing controlled release kinetics and enhanced tissue penetration [4].

Microemulsion Formulations: The amphiphilic nature of **methyl oleate** makes it an effective **oil-phase component** in microemulsions for topical and transdermal drug delivery. These systems improve skin permeability while maintaining biocompatibility [1].

Stimuli-Responsive Delivery: When combined with dynamic covalent surfactants, **methyl oleate** can contribute to the formation of **stimuli-responsive systems** that undergo structural changes in response to pH,

temperature, or enzymatic activity, enabling targeted drug release at specific sites [4].

Supramolecular Drug Carriers

The integration of **methyl oleate** into cyclodextrin-based supramolecular assemblies significantly enhances drug delivery capabilities:

Solubility Enhancement: **Methyl oleate**-cyclodextrin inclusion complexes can increase the aqueous solubility of poorly soluble drugs by orders of magnitude, dramatically improving their **bioavailability** and therapeutic potential [3].

Stability Improvement: These assemblies protect sensitive drug molecules from **photodegradation**, **oxidation**, and **hydrolysis**, extending shelf life and maintaining efficacy during storage and administration [3].

Targeted Delivery: Functionalized supramolecular structures containing **methyl oleate** can be engineered for **active targeting** through surface modifications with ligands that recognize specific cellular receptors, enabling precision medicine approaches [3].

Stability Considerations and Oxidative Behavior

Despite its utility, the cis-double bond in **methyl oleate**'s structure presents stability challenges that must be addressed in pharmaceutical formulations. The thermal oxidation behavior follows a **free radical chain reaction** mechanism, initiating when hydrogens from allyl groups dissociate to form free radicals that subsequently react with oxygen to form peroxides [5].

The oxidation pathway proceeds through distinct stages:

- **Initiation:** Formation of free radicals at the allylic positions
- **Propagation:** Peroxidized free radicals entering chain reactions
- **Termination:** Formation of stable oxidation products including **core aldehydes**

Comparative studies with methyl elaidate (the trans-isomer) reveal that **methyl oleate** exhibits **better oxidation stability** in free radical reactions but shows **similar stability** in non-radical reactions. This

understanding is crucial for developing effective stabilization strategies in pharmaceutical formulations containing **methyl oleate** [5].

Stabilization approaches include:

- **Antioxidant incorporation** (e.g., tocopherols, ascorbyl palmitate)
- **Oxygen-free packaging** and storage conditions
- **Light-protective containers** to prevent photooxidation
- **Metal chelators** to prevent catalytic oxidation

Future Perspectives and Research Directions

The evolving understanding of **methyl oleate's** amphiphilic behavior continues to inspire new research directions and application opportunities:

Green Surfactant Development: Growing environmental awareness drives interest in **methyl oleate** as a **sustainable, biodegradable alternative** to conventional surfactants. Future work will focus on optimizing its ecological profile while maintaining performance [4].

Advanced Characterization Techniques: Emerging methods like **PFG NMR spectroscopy** enable detailed study of **methyl oleate** diffusion in hierarchical pore systems, providing insights for catalyst design and drug delivery optimization [1].

Structural Modification Strategies: Chemical and enzymatic modifications of **methyl oleate's** structure will yield novel derivatives with tailored amphiphilic properties for specific pharmaceutical applications, including **enhanced membrane permeability** and **receptor targeting**.

Multi-functional Delivery Systems: Integration of **methyl oleate** into **multi-compartmental systems** that combine controlled release, targeting, and diagnostic capabilities represents the frontier of drug delivery technology, potentially enabling **theranostic approaches** that unite therapy and monitoring.

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References

1. Methyl oleate: synthesis and its application research [chemicalbook.com]
2. Reaction Mechanism of Pyrolysis and Combustion of ... [mdpi.com]
3. Cyclodextrins-amphiphile molecules supramolecular self- ... [sciencedirect.com]
4. Amphiphilic Molecules, Interfaces and Colloids [mdpi.com]
5. Mechanism of methyl elaidate on the thermal oxidation ... [sciencedirect.com]

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